(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
Description
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Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4OS/c22-14-9-7-13(8-10-14)17-12-18(20-23-15-4-1-2-5-16(15)24-20)26(25-17)21(27)19-6-3-11-28-19/h1-11,18H,12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXGCKMFABEKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CS3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of the compound features a benzimidazole moiety, a pyrazole ring, and a thiophene group. The synthesis typically involves the condensation of appropriate precursors under controlled conditions. For example, one method includes refluxing 2-(4-hydroxy-3-methoxyphenyl)-(1H)-benzimidazole with 2-chloro-5-chloromethylthiazole in the presence of sodium hydroxide in ethanol .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including the title compound. The compound exhibits significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.125 μg/mL |
| Bacillus subtilis | 3.125 μg/mL |
| Escherichia coli | 50 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, comparable to standard antibiotics like chloramphenicol .
Antifungal Activity
The compound also demonstrates antifungal activity, particularly against pathogens such as Fusarium oxysporum and Botrytis fabae. The MIC values for these fungi were reported to be around 6.25 μg/mL, indicating a potency that is half that of cycloheximide, a common antifungal agent .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication. Specifically, it has been shown to act as an inhibitor of DNA gyrase and topoisomerase IV, which are vital for bacterial cell division and survival . This mechanism is crucial for its antibacterial efficacy.
Study 1: Antimicrobial Efficacy
A study evaluated various benzimidazole-pyrazole derivatives for their antimicrobial properties. The title compound was found to have superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives tested .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR revealed that modifications on the pyrazole ring significantly influence antimicrobial potency. For instance, introducing electron-withdrawing groups enhanced activity against specific bacterial strains .
Study 3: Biofilm Inhibition
Another important aspect of this compound is its potential in inhibiting biofilm formation. The synthesized derivatives exhibited promising anti-biofilm activities against several pathogens, suggesting their utility in treating persistent infections associated with biofilms .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H15BrN4OS
- Molecular Weight : 451.34 g/mol
- Structural Features : The compound contains a benzimidazole moiety, a pyrazole ring, and a thiophene group which contribute to its biological activity and potential for further functionalization.
Anticancer Activity
Research indicates that compounds containing benzimidazole and pyrazole moieties exhibit significant anticancer properties. For instance:
- Case Study : A study published in Molecules demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities:
- Study Findings : In vitro assays revealed that derivatives with similar structures displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. This highlights the potential use of this compound in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been documented:
- Research Example : A study indicated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting their potential application in treating inflammatory diseases .
Material Science Applications
Beyond biological applications, this compound's unique structural features make it suitable for material science:
- Organic Electronics : Its ability to form stable thin films makes it a candidate for organic semiconductor applications.
- Dyes and Pigments : The chromophoric properties associated with the thiophene group allow for potential use in dye-sensitized solar cells.
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions. A standard approach includes:
- Step 1 : Preparation of the benzoimidazole precursor via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions.
- Step 2 : Formation of the dihydropyrazole ring by reacting the benzoimidazole intermediate with hydrazine derivatives (e.g., 4-bromophenylhydrazine) in ethanol under reflux .
- Step 3 : Thiophene methanone incorporation via nucleophilic acyl substitution or Friedel-Crafts acylation, using thiophene-2-carbonyl chloride as a key reagent .
- Critical parameters include pH control (6.5–7.5) and temperature (60–80°C) to avoid side reactions .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Resolves stereochemistry and confirms bond lengths/angles, especially for the dihydropyrazole and thiophene moieties .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., diastereotopic protons in the dihydropyrazole ring) and bromine isotope effects on the 4-bromophenyl group .
- FTIR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the methanone group) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. How can researchers initially assess the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Enzyme inhibition studies : Target kinases or cyclooxygenase isoforms (COX-1/COX-2) using fluorometric or colorimetric assays (e.g., ATP depletion for kinase activity) .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., solvent polarity, temperature, and molar ratios). For example, ethanol/water mixtures (70:30 v/v) enhance solubility of intermediates .
- Flow chemistry : Continuous-flow systems improve reproducibility and reduce side-product formation during acylation steps .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring-closure reactions in the dihydropyrazole formation .
Q. How can structural ambiguities (e.g., tautomerism in the benzoimidazole ring) be resolved experimentally?
- Methodological Answer :
- Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ to detect tautomeric equilibria (e.g., N1-H vs. N3-H in benzoimidazole) .
- XRD with Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking of the thiophene ring) to confirm dominant tautomeric forms .
- DFT calculations : Compare experimental XRD data with computed structures (B3LYP/6-31G* level) to validate electronic environments .
Q. What strategies are effective for analyzing contradictory bioactivity data across similar compounds?
- Methodological Answer :
- Substituent effect analysis : Compare bioactivity of derivatives with varying halogen (Br vs. Cl) or heterocycle (thiophene vs. furan) substitutions to identify pharmacophores .
- Molecular docking : Simulate binding modes with target proteins (e.g., COX-2 PDB: 5KIR) to rationalize potency differences caused by the 4-bromophenyl group .
- Meta-analysis : Aggregate data from structurally related compounds (e.g., pyrazolyl-thiazoles ) to identify trends in IC₅₀ values or toxicity thresholds.
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with modified rings (e.g., replacing thiophene with pyridine) and assess changes in activity .
- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate electrostatic/hydrophobic fields with biological data .
- Proteomics profiling : Perform kinome-wide screening to identify off-target interactions influenced by the benzoimidazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
